N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide
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Overview
Description
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxane ring, a pyridine moiety, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the cyclization of diethylene glycol with formaldehyde under acidic conditions.
Pyridine Carbonylation: The pyridine moiety is introduced via a Friedel-Crafts acylation reaction using pyridine and an acyl chloride.
Piperidine Functionalization: The piperidine ring is functionalized through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the dioxane, pyridine, and piperidine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of dioxane-2-one derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridine moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Dioxane-2-one derivatives.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide: shares structural similarities with other compounds containing dioxane, pyridine, and piperidine moieties.
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a cyclohexane ring and ester functional groups.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness: The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-26(16-22-17-30-13-14-31-22)23(28)18-4-6-20(7-5-18)32-21-8-11-27(12-9-21)24(29)19-3-2-10-25-15-19/h2-7,10,15,21-22H,8-9,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCNWXAZQHSAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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